molecular formula C16H10FNO2 B158383 2-(2-fluorophenyl)quinoline-4-carboxylic Acid CAS No. 1647-89-8

2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Cat. No. B158383
CAS RN: 1647-89-8
M. Wt: 267.25 g/mol
InChI Key: DKOMWOZFQXNJAQ-UHFFFAOYSA-N
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Description

“2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C16H10FNO2 . It has a molecular weight of 267.26 .


Molecular Structure Analysis

The InChI code for “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is 1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) . This code provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” are not available, it’s known that 2-Phenyl-4-quinolinecarboxylic acid reacts with 5-aryl-2,3-dihydro-2,3-furandiones to yield β-aroylpyruvoyl hydrazide of 2-phenyl-4-quinolinecarboxylic acid .


Physical And Chemical Properties Analysis

The melting point of “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is reported to be 230°C .

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Novel Synthesis and Antifungal Potential : A study by Makki, Bakhotmah, & Abdel-Rahman (2012) demonstrated an efficient synthesis method for novel fluorine-bearing quinoline-4-carboxylic acids. The synthesized compounds exhibited high to moderate activity against certain Aspergillus fungi, indicating potential as amylolytic agents.

Fluorescence and Photophysical Properties

  • Excited-state Intramolecular Proton Transfer : Research by Padalkar & Sekar (2014) focused on the synthesis of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives. These compounds displayed unique dual emissions and large Stokes shift emission patterns, highlighting their potential use in fluorescence-based technologies.

Anticancer Activity

  • Microwave Synthesized Quinoline Derivatives : A study by Bhatt & Agrawal (2015) showed that compounds synthesized through microwave irradiation exhibited significant anticancer activity. The study emphasized the correlation between the interactions with human topoisomerase II alpha and the observed cytotoxic effects.

Safety And Hazards

The safety information available indicates that “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is classified under GHS07, with a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” are not available, research into quinoline derivatives continues to be a vibrant field due to their potential biological activities .

properties

IUPAC Name

2-(2-fluorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMWOZFQXNJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382518
Record name 2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)quinoline-4-carboxylic Acid

CAS RN

1647-89-8
Record name 2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Hui, L Zhang, J Feng, L Zhang - Frontiers in Chemistry, 2022 - frontiersin.org
Inhibition of histone deacetylases (HDACs) has been extensively studied in the development of anticancer drugs. In discovery of potent HDAC inhibitors with novel structures, 2-…
Number of citations: 2 www.frontiersin.org

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